molecular formula C18H22N6 B6460718 4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2548987-36-4

4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile

Cat. No.: B6460718
CAS No.: 2548987-36-4
M. Wt: 322.4 g/mol
InChI Key: NIRPIMXZBSLOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzonitrile core substituted with a piperazine-linked 2-(dimethylamino)pyrimidine moiety. The dimethylamino group on the pyrimidine ring may enhance solubility and receptor-binding affinity, while the benzonitrile moiety contributes to metabolic stability .

Properties

IUPAC Name

4-[[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-22(2)18-20-8-7-17(21-18)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRPIMXZBSLOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms, efficacy, and related research findings.

Chemical Structure

The compound features a piperazine ring substituted with a dimethylaminopyrimidine moiety, linked to a benzonitrile group. Its structural formula can be represented as follows:

C15H20N6\text{C}_{15}\text{H}_{20}\text{N}_6

Research indicates that compounds similar to this compound exhibit diverse biological activities, primarily through interactions with various receptors and enzymes. For instance, derivatives of piperazine have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission regulation . Additionally, certain derivatives demonstrate antiviral properties by targeting viral entry mechanisms, particularly in hepatitis C virus (HCV) studies .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Details
Antiviral Exhibits potent activity against HCV, inhibiting viral entry at low concentrations .
Enzyme Inhibition Inhibits human acetylcholinesterase, affecting neurotransmitter levels .
Cytotoxicity Some derivatives show low cytotoxicity while maintaining biological efficacy .

Antiviral Activity

A study evaluating the antiviral potential of related compounds found that several derivatives exhibited high potency against HCV. For example, compounds with structural similarities to this compound demonstrated effective inhibition of viral entry and were confirmed to target the HCV E1 protein through surface plasmon resonance (SPR) experiments .

Enzyme Inhibition

Research into piperazine derivatives has shown that they can effectively bind to the active sites of human acetylcholinesterase. Virtual screening indicated that these compounds could act as competitive inhibitors, thus providing a pathway for developing treatments for conditions like Alzheimer’s disease .

Pharmacokinetics

Pharmacokinetic studies indicate that some derivatives of this compound are orally bioavailable and maintain prolonged activity in vivo. For instance, compounds tested in rat models showed favorable plasma levels after administration, suggesting potential for therapeutic use .

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 4-({4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile may act as antagonists for specific neurotransmitter receptors. For instance, studies have explored their potential as muscarinic receptor 4 (M4) antagonists, which are implicated in the treatment of neurological diseases such as Alzheimer's and schizophrenia .

Antidepressant Activity

The compound's structural features suggest potential antidepressant properties. Research into related piperazine derivatives has shown efficacy in modulating serotonin and norepinephrine levels, which are crucial for mood regulation. This opens avenues for developing new antidepressant therapies that target these pathways .

Cancer Research

Preliminary studies suggest that similar compounds may exhibit anti-cancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The ability to modify the piperazine and pyrimidine components could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 1: Muscarinic Receptor Antagonism

In a study exploring M4 receptor antagonists, researchers synthesized several derivatives of the piperazine series, including compounds structurally related to the target compound. These derivatives showed promising results in preclinical models of schizophrenia, demonstrating reduced positive symptoms and improved cognitive function .

Case Study 2: Antidepressant Efficacy

A recent investigation into the antidepressant effects of piperazine derivatives highlighted the role of this compound. In animal models, this compound exhibited significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as a novel antidepressant agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine Linkers

  • 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile (): Key differences: Replaces the pyrimidine-piperazine chain with a piperidine-piperidine system. Piperidine’s chair conformation and lack of hydrogen-bonding capability (vs. piperazine) may lower solubility and binding affinity . Applications: Intermediate for anticancer/antimalarial precursors, suggesting shared utility in bioactive molecule synthesis.
  • 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine (): Key differences: Substitutes benzonitrile with a thienopyrimidine core and adds a methanesulfonyl group. Impact: The sulfonyl group increases polarity (molecular weight: 494.19) and may improve metabolic stability.

Pyrido-Pyrimidinone Derivatives ()

Compounds such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () and related derivatives feature pyrimidinone scaffolds with piperazine substituents.

  • Key differences: The pyrimidinone core introduces a ketone group, altering electron distribution and hydrogen-bonding capacity compared to the dimethylamino-pyrimidine in the target compound.
  • Pharmacological implications: Pyrimidinones are associated with kinase inhibition and antiproliferative activity, suggesting similar targets but divergent potency due to substituent effects (e.g., benzodioxol vs. benzonitrile) .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target compound Benzonitrile Piperazine-2-(dimethylamino)pyrimidine ~336 (calculated) Kinase inhibition (hypothesized)
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Benzonitrile Piperidine-piperidine Anticancer/antimalarial intermediate
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine Thienopyrimidine Methanesulfonyl-piperazine 494.19 Kinase inhibition (e.g., EGFR, VEGFR)
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone Benzodioxol, piperazine Antiproliferative activity

Pharmacological and Physicochemical Insights

  • Substituent Effects: Dimethylamino vs. Methanesulfonyl: The dimethylamino group in the target compound may enhance basicity (pKa ~8–9), improving membrane permeability compared to the polar methanesulfonyl group in . Benzonitrile vs. Benzodioxol: Benzonitrile’s electron-withdrawing nature may stabilize aromatic interactions in receptor binding, whereas benzodioxol’s electron-rich system could favor π-π stacking .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (e.g., coupling pyrimidine intermediates with benzonitrile derivatives via Mitsunobu or nucleophilic substitution reactions) .

Notes and Limitations

  • Direct comparative pharmacological data (e.g., IC50 values) for the target compound are absent in the provided evidence; conclusions are extrapolated from structural analogs.
  • Experimental validation (e.g., kinase inhibition assays, solubility studies) is critical to confirm hypothesized properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.